molecular formula C12H11N B14398912 1,1-dimethyl-1H-indene-3-carbonitrile CAS No. 89883-08-9

1,1-dimethyl-1H-indene-3-carbonitrile

Cat. No.: B14398912
CAS No.: 89883-08-9
M. Wt: 169.22 g/mol
InChI Key: RTKXEWFQTNXLHE-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1H-indene-3-carbonitrile is an organic compound with the molecular formula C12H11N It is a derivative of indene, characterized by the presence of a nitrile group (-C≡N) at the third carbon position and two methyl groups at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethyl-1H-indene-3-carbonitrile typically involves the reaction of indene derivatives with suitable nitrile sourcesThe reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-1H-indene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dimethyl-1H-indene-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethyl-1H-indene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. These interactions can influence cellular pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: 1,1-Dimethyl-1H-indene-3-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. The nitrile group enhances its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

89883-08-9

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

3,3-dimethylindene-1-carbonitrile

InChI

InChI=1S/C12H11N/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)12/h3-7H,1-2H3

InChI Key

RTKXEWFQTNXLHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C21)C#N)C

Origin of Product

United States

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